4-Oxocyclohexane-1,1-dicarboxylic acid di-tert-butyl ester
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Overview
Description
4-Oxocyclohexane-1,1-dicarboxylic acid di-tert-butyl ester is an organic compound with a complex structure that includes a six-membered cyclohexane ring, two ester groups, and a ketone group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid di-tert-butyl ester typically involves the esterification of 4-oxocyclohexane-1,1-dicarboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Oxocyclohexane-1,1-dicarboxylic acid di-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-oxocyclohexane-1,1-dicarboxylic acid.
Reduction: Formation of 4-hydroxycyclohexane-1,1-dicarboxylic acid di-tert-butyl ester.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
4-Oxocyclohexane-1,1-dicarboxylic acid di-tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxocyclohexane-1,1-dicarboxylic acid di-tert-butyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxocyclohexane-1,2-dicarboxylic acid
- 2-Oxo-cyclohexane-1,3-dicarboxylic acid dimethyl ester
Uniqueness
4-Oxocyclohexane-1,1-dicarboxylic acid di-tert-butyl ester is unique due to its specific structural arrangement, which includes two ester groups and a ketone group on a cyclohexane ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
ditert-butyl 4-oxocyclohexane-1,1-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-14(2,3)20-12(18)16(9-7-11(17)8-10-16)13(19)21-15(4,5)6/h7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYZKEOWAWRRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC(=O)CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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